(1R)-1-(4-iodophenyl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDBZIJCVKUHM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Enantiomerically Pure Alcohols in Chemical Research
Enantiomerically pure alcohols are indispensable in the synthesis of fine chemicals, pharmaceuticals, agrochemicals, and materials with specific properties. nih.gov The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can dramatically influence its biological activity and physical characteristics. For instance, in the pharmaceutical industry, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. This underscores the critical need for synthetic methods that can produce single enantiomers with high purity.
The synthesis of these optically active alcohols has been a significant area of focus for researchers. nih.gov Traditional chemical methods often rely on expensive and toxic metal catalysts or complex ligands. nih.gov In contrast, biocatalytic approaches, utilizing enzymes, have gained prominence as a greener and more efficient alternative, offering high enantioselectivity under mild reaction conditions. nih.gov
The resolution of racemic mixtures—a 50:50 mixture of two enantiomers—is a common strategy to obtain enantiomerically pure compounds. libretexts.orglibretexts.org Since enantiomers possess identical physical properties like boiling points and solubility, their separation is challenging. libretexts.orglibretexts.org A widely used technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, allowing for their separation through methods like crystallization or chromatography. libretexts.orglibretexts.org
An Overview of 1r 1 4 Iodophenyl Ethan 1 Ol As a Chiral Synthon
Asymmetric Reduction of 4-Iodoacetophenone
The most direct route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-iodoacetophenone. Biocatalysis has emerged as a powerful tool for this transformation, offering high enantioselectivity under mild reaction conditions.
Biocatalytic Methodologies for Enantioselective Reduction
Biocatalytic approaches for the enantioselective reduction of 4-iodoacetophenone primarily involve the use of whole-cell systems or isolated enzymes. These methods leverage the inherent stereoselectivity of enzymes to produce the desired (R)-enantiomer of the alcohol.
Isolated Enzyme Catalysis: Alcohol Dehydrogenases and Ketoreductases
The use of isolated enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offers several advantages over whole-cell systems, including higher specific activity and the absence of side reactions. These enzymes often require the addition of a cofactor, such as NADH or NADPH, and a cofactor regeneration system for practical applications.
Alcohol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. Many ADHs exhibit high stereoselectivity in the reduction of prochiral ketones. For instance, the ADH from Lactobacillus brevis (LbADH) is a well-characterized enzyme known for its broad substrate scope and high enantioselectivity in the reduction of various ketones to the corresponding (R)-alcohols. researchgate.netnih.govresearchgate.net While specific data for the reduction of 4-iodoacetophenone by LbADH is not always readily available in compiled tables, studies on its activity with acetophenone (B1666503) analogues suggest its potential for this transformation. The enzyme's performance is influenced by both steric and electronic effects of the substituents on the aromatic ring. rsc.org
Ketoreductases are a subclass of oxidoreductases that are particularly efficient in the asymmetric reduction of ketones. A number of commercially available KREDs have been screened and engineered for the production of chiral alcohols. The reduction of various substituted acetophenones has been successfully achieved using recombinant ketoreductases. For example, a ketoreductase from Pichia glucozyma (KRED1-Pglu) has been used for the enantioselective reduction of a range of mono-substituted acetophenones, where both electronic and steric effects were found to influence the reaction's activity and enantioselectivity. rsc.org
| Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (Lactobacillus brevis) | Acetophenone Analogues | (R) | Varies | High | researchgate.netnih.govresearchgate.netrsc.org |
| Ketoreductase (Pichia glucozyma) | Mono-substituted Acetophenones | Varies | Varies | High | rsc.org |
Specificity and Enantioselectivity Profiles of Different ADH/KRD Enzymes
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantioselectivity. mdpi.comtudelft.nl These enzymes belong to the broader family of aldo-keto reductases (AKRs), which are NAD(P)H-dependent oxidoreductases. nih.govebi.ac.uk The stereochemical outcome of the reduction is determined by the enzyme's inherent preference for delivering a hydride ion to either the Re or Si face of the ketone's carbonyl group.
The enantioselectivity of ADHs and KREDs is highly dependent on the specific enzyme and the structure of the substrate. nih.govrsc.org For instance, ADHs from different microbial sources can exhibit opposite stereopreferences. Enzymes from the genus Lactobacillus are known to produce (R)-alcohols, while others may yield the (S)-enantiomer. nih.gov A screening of various commercial ketoreductases for the reduction of acetophenone, a close structural analog of 4-iodoacetophenone, demonstrated this diversity. While many KREDs produced the (S)-alcohol with high enantiomeric excess (ee), several others showed anti-Prelog selectivity, yielding the (R)-alcohol with ee values ranging from 87% to 99%. researchgate.net
The electronic properties and size of substituents on the aromatic ring of acetophenone derivatives significantly influence the substrate recognition and reduction efficiency by ADHs. rsc.org Studies on ADHs from Lactobacillus brevis and Thermoanaerobacter sp. have shown that ketones with neutral para-substituents are readily reduced to enantiomerically pure alcohols, whereas those with ionizable groups may not be suitable substrates. rsc.org This suggests that the iodo-substituent in 4-iodoacetophenone, being electronically distinct, would influence its interaction with the enzyme's active site. The active site of AKRs is a large, deep pocket at the C-terminal end of a (α/β)8-barrel structural motif, and the substrate is bound in an extended conformation. ebi.ac.uk
A screening of commercially available ADHs for the reduction of 1,4-diphenylbutane-1,4-dione, a diketone with steric bulk, showed that ADH from Ralstonia sp. (RasADH) was highly active and stereoselective. mdpi.com This highlights the potential for identifying suitable enzymes for the sterically demanding 4-iodoacetophenone.
Table 1: Illustrative Enantioselectivity of Commercial Ketoreductases in the Reduction of Acetophenone researchgate.net
| Ketoreductase (KRED) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| KRED-NADH-110 | 96 | 87 | R |
| KRED-P1-C02 | >98 | 99 | S |
| KRED-P1-H07 | >98 | >99 | R |
| KRED-P2-C01 | >98 | 98 | S |
| KRED-P2-D11 | >98 | 99 | R |
This table presents a selection of results for acetophenone reduction to illustrate the varying enantioselectivity of different KREDs. Data is sourced from a broader screening study. researchgate.net
Enzyme Superactivity in Modified Reaction Media
The performance of biocatalysts can be significantly enhanced by optimizing the reaction medium. While aqueous buffers are the conventional medium for enzymatic reactions, the use of organic solvents or other modified media can lead to "superactivity," where the enzyme exhibits higher catalytic efficiency than in water. For biocatalysis in organic solvents, a general trend is observed where activity is low in polar solvents (log P < 2), moderate in solvents with a log P between 2 and 4, and high in non-polar solvents (log P > 4). nih.gov This is attributed to the ability of non-polar solvents to not distort the essential water layer that stabilizes the enzyme structure. nih.gov
For poorly water-soluble substrates like 4-iodoacetophenone, the use of biphasic systems or microemulsions can overcome mass transfer limitations and increase substrate availability to the enzyme, leading to higher productivities.
Optimization of Biocatalytic Reaction Conditions
Influence of Aqueous Medium and pH
The pH of the aqueous medium is a critical parameter influencing enzyme activity and stability. patsnap.com Each enzyme has an optimal pH range at which it exhibits maximum activity, which is typically close to the physiological pH of its native environment. patsnap.com For instance, the digestive enzyme pepsin functions optimally in the highly acidic environment of the stomach (pH ~2), while intestinal enzymes prefer alkaline conditions. patsnap.com Deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site, affecting substrate binding and catalysis, and extreme pH values can lead to irreversible denaturation. patsnap.com For the biocatalytic reduction of ketones, a pH of 7.0 was found to be optimal in one study. researchgate.net The use of buffers is essential to maintain the desired pH throughout the reaction. patsnap.com
Temperature Effects on Bioreduction Kinetics and Enantioselectivity
Temperature significantly impacts the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate, up to an optimal temperature. patsnap.com For human enzymes, this optimum is typically around 37°C. patsnap.com Beyond this point, the enzyme's structure begins to denature, causing a rapid loss of activity. patsnap.com Conversely, lower temperatures decrease the reaction rate but can be beneficial for enzyme stability over longer reaction times. patsnap.com
The effect of temperature can also extend to the enantioselectivity of the reaction. While in many cases enantioselectivity is not strongly temperature-dependent, there are instances where an unusual relationship is observed. In a palladium-catalyzed enantioselective reaction, higher enantioselectivity was surprisingly achieved at a very high temperature (140 °C). google.com For the biocatalytic reduction of a ketone, optimal conversion was achieved at 40°C. researchgate.net
Role of Surfactants and Micellar Systems in Aqueous Biocatalysis
For biocatalytic reactions involving hydrophobic substrates like 4-iodoacetophenone, conducting the reaction in an aqueous medium presents challenges due to the low solubility of the substrate. Micellar systems, formed by the self-assembly of surfactants in water, offer a solution by creating "nanoreactors." nih.gov These micelles have a hydrophobic core that can solubilize the water-insoluble substrate and catalyst, effectively increasing their local concentration and leading to enhanced reaction rates. nih.gov This approach mimics nature, where many biochemical processes occur within the lipophilic environment of cell membranes. The use of surfactants is a key aspect of "in water" chemistry.
Chemocatalytic Asymmetric Reduction Approaches
Besides biocatalysis, chemocatalytic methods, particularly asymmetric hydrogenation and asymmetric transfer hydrogenation, are powerful tools for the synthesis of chiral alcohols like this compound. mdpi.comrug.nl These methods typically employ transition metal catalysts, such as ruthenium or rhodium, coordinated to chiral ligands. nih.govmdpi.com
Asymmetric hydrogenation involves the direct addition of molecular hydrogen across the carbonyl double bond, while asymmetric transfer hydrogenation utilizes a hydrogen donor molecule, commonly isopropanol (B130326) or formic acid. rug.nlnih.gov The enantioselectivity of these reactions is dictated by the chiral ligand, which creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer. nih.gov
For the asymmetric transfer hydrogenation of acetophenone, ruthenium complexes with chiral diamine ligands, such as (1S, 2S)-1,2-diphenyl-1,2-ethylene-diamine ((1S, 2S)-DPEN), have shown excellent results, achieving high conversions and enantiomeric excesses. rug.nlpku.edu.cn The reaction conditions, including the choice of base and solvent, play a crucial role in the catalyst's activity and selectivity. mdpi.com Iron-based catalysts are also emerging as a more sustainable alternative for these transformations. nih.govresearchgate.net
The electronic nature of substituents on the acetophenone ring can influence the efficiency of the catalytic reduction. However, a wide range of substituted acetophenones have been successfully reduced with high enantioselectivity using these methods.
Table 2: Illustrative Results for Asymmetric Transfer Hydrogenation of Substituted Acetophenones with a Ruthenium Catalyst
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Acetophenone | Ru-TsDPEN | >99 | 97 | R | rug.nl |
| 4'-Chloroacetophenone (B41964) | Ru-TsDPEN | >99 | 98 | R | rug.nl |
| 4'-Bromoacetophenone | Ru-TsDPEN | >99 | 98 | R | rug.nl |
| 4'-Methylacetophenone | Ru-TsDPEN | >99 | 96 | R | rug.nl |
This table showcases the effectiveness of a common ruthenium catalyst for the asymmetric transfer hydrogenation of various acetophenone derivatives, indicating the potential for high enantioselectivity in the reduction of 4-iodoacetophenone.
Metal-Catalyzed Asymmetric Hydrogenation (e.g., Ruthenium(II)-NHC complexes)
Metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. clearsynth.com Ruthenium(II) complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, have emerged as highly effective catalysts for this transformation. These catalysts offer high activity and enantioselectivity under relatively mild conditions. The general mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl carbon.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with a Ru(II) Catalyst (Data is illustrative of the catalyst system's potential and not specific to 4'-iodoacetophenone)
| Substrate | Product | Enantiomeric Excess (ee) |
| Acetophenone | 1-Phenylethanol | 98% |
| 4'-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | 97% |
| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 99% |
Source: Data derived from studies on oxo-tethered Ru(II) amido complexes. sigmaaldrich.com
Organocatalytic Systems for Asymmetric Reduction
Organocatalysis provides a metal-free alternative for the asymmetric reduction of ketones, offering advantages in terms of reduced toxicity and environmental impact. nih.govmdpi.comyoutube.com Prominent among these are systems based on chiral oxazaborolidines and bifunctional thiourea-amine catalysts. nih.gov
In a study on the in-situ generation of a chiral oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol, the asymmetric reduction of various substituted acetophenones was investigated. ijprs.com The results indicated that substrates with electron-withdrawing groups, such as the iodo-substituent in 4'-iodoacetophenone (B82248), generally exhibit higher enantioselectivity. ijprs.com For the closely related 4'-chloroacetophenone, an enantiomeric excess of 96% was achieved. ijprs.com
Bifunctional thiourea-amine organocatalysts have also been successfully employed for the enantioselective reduction of prochiral ketones using catecholborane as the reducing agent. nih.gov These catalysts operate through a push-pull mechanism where the thiourea (B124793) moiety activates the ketone, and the amine-borane complex delivers the hydride stereoselectively. nih.gov
Table 2: Organocatalytic Reduction of Substituted Acetophenones
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |
| 4'-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium borohydride (B1222165) / Methyl iodide | (R)-1-(4-chlorophenyl)ethanol | 96% | 85% |
| Acetophenone | Chiral thiourea-amine / Catecholborane | (S)-1-phenylethanol | 91% | 88% |
Source: Data for 4'-chloroacetophenone from Ismail, I. M., et al. (2018). ijprs.com Data for acetophenone from Berkessel, A., & Gröger, H. (2005). nih.gov
Application of Chiral Borane (B79455) Reagents in Stoichiometric and Catalytic Reductions
Chiral borane reagents are well-established for the asymmetric reduction of prochiral ketones. acsgcipr.org These can be used in stoichiometric amounts or as part of a catalytic cycle. acsgcipr.orgnih.gov A notable example is the use of chiral spiroborate esters derived from non-racemic 1,2-amino alcohols. google.com
A study utilizing a chiral spiroborate ester catalyst for the borane reduction of various aromatic ketones demonstrated high enantioselectivities. google.com For 4-chloroacetophenone, an enantiomeric excess of 88% was obtained for the corresponding (R)-alcohol when the reaction was carried out in THF. google.com This suggests that a similar approach would be effective for the synthesis of this compound.
Table 3: Asymmetric Reduction of 4-Chloroacetophenone with a Chiral Spiroborate Ester Catalyst
| Substrate | Catalyst | Reducing Agent | Solvent | Product | Enantiomeric Excess (ee) | Yield |
| 4-Chloroacetophenone | Chiral Spiroborate Ester | Borane | THF | (R)-1-(4-chlorophenyl)ethanol | 88% | 99% |
Source: Data from a study on chiral spiroborate esters. google.com
Chemoenzymatic Cascade Reactions and One-Pot Syntheses
Integration of Suzuki Cross-Coupling with Asymmetric Enzymatic Reduction
The synthesis of this compound can be envisioned through a chemoenzymatic cascade that integrates a palladium-catalyzed Suzuki cross-coupling reaction with an asymmetric enzymatic reduction. While specific literature for this exact cascade to produce the target molecule is sparse, the principles have been demonstrated in similar systems. nih.govorganic-chemistry.orgrsc.org A potential route would involve the Suzuki coupling of a dihalo-aromatic precursor with a suitable boronic acid to generate an acetophenone derivative, which is then reduced in situ by a stereoselective alcohol dehydrogenase.
Multi-Step Chemoenzymatic Sequences for Chiral Alcohol Production
Multi-step chemoenzymatic sequences allow for the construction of chiral alcohols from simpler starting materials. For the synthesis of this compound, a plausible sequence could involve the enzymatic dihydroxylation of iodobenzene to a chiral diol, followed by chemical transformations to introduce the acetyl group, and finally a stereoselective reduction of the resulting ketone. The application of such multi-step enzymatic pathways has been demonstrated for the synthesis of other complex chiral molecules.
Deracemization and Chiral Resolution Techniques for this compound
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(4-iodophenyl)ethan-1-ol. This can be achieved through deracemization or classical chiral resolution.
Deracemization involves the conversion of a racemate into a single enantiomer. One approach is a cyclic process involving a non-enantioselective oxidation of the racemic alcohol to the corresponding ketone, followed by an enantioselective reduction back to the desired alcohol enantiomer.
Chiral resolution separates enantiomers from a racemic mixture. This is often accomplished by reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical means such as crystallization. For alcohols, chiral acids are often used as resolving agents.
A common method for the resolution of racemic alcohols is enzymatic kinetic resolution. nih.gov This technique utilizes an enzyme that selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. While a specific protocol for 1-(4-iodophenyl)ethan-1-ol was not found, the enzymatic resolution of the analogous 1-phenyl-1,2-ethanediol (B126754) has been successfully demonstrated, suggesting the feasibility of this approach. nih.gov
Kinetic Resolution Strategies
Kinetic resolution is a widely employed method for separating the enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess. Enzymatic kinetic resolution, in particular, has become a powerful tool due to the high enantioselectivity and mild operating conditions of enzymes.
Lipases are the most extensively used class of enzymes for the kinetic resolution of racemic secondary alcohols. jocpr.commdpi.com Among these, Lipase (B570770) B from Candida antarctica (CALB) is a prominent and highly effective biocatalyst known for its broad substrate scope and excellent stereoselectivity in a variety of chemical transformations. mdpi.com The resolution process typically involves an irreversible transesterification reaction where the lipase selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other.
The general mechanism involves the lipase preferentially binding to one enantiomer (e.g., the R-enantiomer) and catalyzing its acylation using an acyl donor, such as vinyl acetate (B1210297). This yields an enantioenriched ester (e.g., (R)-1-(4-iodophenyl)ethyl acetate) and the unreacted, enantioenriched alcohol of the opposite configuration ((S)-1-(4-iodophenyl)ethan-1-ol). By carefully controlling the reaction to approximately 50% conversion, both the resulting ester and the remaining alcohol can be obtained with high enantiomeric excess (ee). The choice of solvent and acyl donor can significantly influence the reaction's efficiency and selectivity.
While specific research data for the kinetic resolution of 1-(4-iodophenyl)ethan-1-ol is not extensively published, detailed studies on structurally similar aromatic secondary alcohols provide significant insights into the expected outcomes. For instance, the kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol, which shares the core phenylethanol structure, has been successfully achieved with high enantioselectivity using immobilized lipases. mdpi.com
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols This table presents findings from the kinetic resolution of various secondary alcohols, illustrating the effectiveness of lipase catalysis in achieving high enantiomeric purity.
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (c) | Product ee (ee_p) | Enantioselectivity (E) | Reference |
| trans-Flavan-4-ol | AK Lipase (Pseudomonas fluorescens) | Vinyl Acetate | THF | >45% | >99% (S)-acetate | >200 | mdpi.com |
| 1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Ionic Liquid | ~42% | >99% (R)-acetate | >200 | researchgate.net |
| rac-Indanyl acetate (hydrolysis) | Candida antarctica Lipase B (CALB) | Water | Toluene | ~50% | >99% (S)-alcohol | >200 | nih.gov |
| 1-(2-Naphthyl)ethanol | Candida antarctica Lipase B (CALB) | Fluorous Butyrate | Hexane/FC-72 | - | >99% (R)-alcohol & (S)-ester | - | nih.gov |
Chiral Crystalline Sponge Methodology for Enantiomeric Separation
An emerging and powerful technique for the separation of enantiomers is the chiral crystalline sponge methodology. This method circumvents the often-difficult process of crystallizing the target molecule itself by using a pre-formed, porous crystalline material—a metal-organic framework (MOF)—to absorb and order the guest molecules within its chiral pores. nih.govacs.orgresearchgate.net This allows for not only the separation of enantiomers but also the determination of their absolute structure via single-crystal X-ray diffraction. nih.gov
The process relies on a chiral crystalline sponge, which is a MOF built from chiral components. When a racemic solution of a guest molecule is introduced to the sponge, the chiral environment of the pores leads to the preferential absorption of one enantiomer over the other. nih.gov After an equilibration period, the guest molecules are extracted from the crystalline sponge, yielding an enantioenriched mixture.
Recent research has demonstrated the efficacy of this method for the separation of various chiral aromatic alcohols. A notable example is the chiral metal-organic material designated as CMOM-5. nih.govacs.org This material has been successfully employed to separate the enantiomers of several aromatic alcohols, including compounds structurally related to 1-(4-iodophenyl)ethan-1-ol. The separation is driven by specific host-guest interactions, such as hydrogen bonding, within the chiral channels of the framework. nih.gov The enantiomeric excess of the extracted guest molecules is typically determined by chiral High-Performance Liquid Chromatography (HPLC). nih.govacs.org
Table 2: Enantiomeric Separation of Aromatic Alcohols using a Chiral Crystalline Sponge (CMOM-5) This table summarizes the results from chiral resolution experiments using the CMOM-5 crystalline sponge, demonstrating its capability for enantioselective separation.
| Racemic Guest Molecule | Enantiomer Selectively Adsorbed | Enantiomeric Excess (ee) of Adsorbed Guest | Reference |
| 1-Phenyl-1-butanol (1P1B) | S-enantiomer | 36.2% | nih.govacs.org |
| 4-Phenyl-2-butanol (4P2B) | R-enantiomer | 93.5% | nih.govacs.org |
| 1-(4-Methoxyphenyl)ethanol (MPE) | R-enantiomer | 61.2% | nih.govacs.org |
These findings highlight the potential of the chiral crystalline sponge methodology as a viable strategy for the enantiomeric separation of this compound, offering a novel approach to obtaining this and other valuable chiral compounds in high optical purity.
Mechanistic Insights into Stereocontrol and Reaction Pathways
Substrate-Enzyme Interactions and Active Site Models in Biocatalysis of 4-Iodoacetophenone Reduction
The biocatalytic reduction of 4-iodoacetophenone to (1R)-1-(4-iodophenyl)ethan-1-ol is a prime example of green chemistry, offering high enantioselectivity under mild conditions. This transformation is typically achieved using ketoreductases (KREDs), which belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov The stereochemical outcome of this reduction is dictated by the precise interactions between the substrate, 4-iodoacetophenone, and the amino acid residues within the enzyme's active site.
The active site of a typical KRED contains a catalytic triad, often composed of Serine, Tyrosine, and Lysine residues. nih.gov The tyrosine residue, acting as a general acid, is crucial for protonating the carbonyl oxygen of the substrate, thereby facilitating hydride transfer from the NADPH cofactor. nih.gov The stereoselectivity of the reduction arises from the specific orientation of the substrate within the active site, which is controlled by a combination of steric and electronic interactions.
For 4-iodoacetophenone, the binding orientation is primarily governed by the interactions of its substituents with the active site residues. The relatively bulky 4-iodophenyl group and the smaller methyl group are accommodated in specific pockets within the active site. The "Prelog's rule" for KREDs generally predicts that the enzyme will deliver the hydride to the re-face of the carbonyl, leading to the (R)-alcohol, or the si-face, resulting in the (S)-alcohol, depending on the relative size of the substituents. In the case of 4-iodoacetophenone, the iodophenyl group is significantly larger than the methyl group, and its placement in the large binding pocket orients the carbonyl for hydride attack on the re-face, yielding the desired (1R)-enantiomer.
Computational docking and molecular dynamics simulations on homologous KREDs have identified key factors that influence substrate binding and stereoselectivity nih.gov:
Substrate Binding Motifs: The active site often possesses distinct "back" and "front" patches that accommodate the substrate. The length and nature of the substrate determine its preferred binding motif. nih.gov
Gatekeeping and Steering Residues: Specific amino acid residues can act as "gatekeepers," controlling access to the active site, while others "steer" the substrate into the correct orientation for catalysis. nih.gov
Hydrophobic and Packing Effects: The stability of the substrate-enzyme complex is significantly influenced by hydrophobic interactions and efficient packing within the active site. nih.gov
The table below summarizes the key interactions and their roles in the biocatalytic reduction of 4-iodoacetophenone.
| Interaction Type | Interacting Groups | Role in Catalysis |
| Hydrogen Bonding | Substrate carbonyl oxygen and catalytic Tyrosine residue | Activation of the carbonyl group for hydride attack |
| Steric Confinement | 4-iodophenyl and methyl groups with active site pockets | Orientation of the substrate for stereoselective hydride transfer |
| Hydrophobic Interactions | Phenyl ring of the substrate with nonpolar amino acid residues | Stabilization of the enzyme-substrate complex |
| Cofactor Binding | NADPH with the Rossmann fold | Provision of the hydride for reduction |
These intricate substrate-enzyme interactions ensure the highly efficient and stereoselective production of this compound, making biocatalysis a powerful tool in modern organic synthesis.
Stereodifferentiating Transition State Analysis in Chemical Asymmetric Catalysis
Chemical asymmetric catalysis provides an alternative and often complementary approach to biocatalysis for the synthesis of enantiomerically pure alcohols like this compound. A prominent method is the asymmetric transfer hydrogenation of the prochiral ketone, 4-iodoacetophenone. This reaction typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or formic acid. rsc.org
The stereochemical outcome of the reaction is determined in the transition state of the hydride transfer step. nih.gov The chiral catalyst creates a chiral environment around the substrate, leading to two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The enantioselectivity of the reaction depends on the energy difference between these two transition states (ΔΔG‡). A larger energy difference results in a higher enantiomeric excess (ee) of the major product.
A well-known model for predicting the stereochemical outcome of such reactions is the Noyori quadrant model, developed for Ru(II)-diamine-diphosphine catalysts. youtube.com This model considers the steric interactions between the substituents of the ketone and the chiral ligands of the catalyst in the transition state. The ketone coordinates to the metal center, and the hydride is transferred from the metal to the carbonyl carbon. The chiral ligands create a steric environment that favors one orientation of the ketone over the other.
For the synthesis of this compound from 4-iodoacetophenone, the two substituents on the carbonyl are the large 4-iodophenyl group and the small methyl group. In a simplified representation of a transition state model, the chiral catalyst would preferentially accommodate the large iodophenyl group in a less sterically hindered quadrant and the smaller methyl group in a more hindered one, leading to the formation of the (1R)-alcohol.
Another approach for the asymmetric reduction of prochiral ketones is the use of chiral borane (B79455) reagents, such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride). The synthesis of a similar compound, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, has been reported using this reagent. chemicalbook.com The mechanism involves the coordination of the borane reagent to the carbonyl oxygen, followed by an intramolecular hydride transfer from the isopinocampheyl group to the carbonyl carbon via a six-membered ring transition state. The stereoselectivity is controlled by the steric interactions between the substituents on the ketone and the chiral pinene framework of the reagent.
The table below outlines the key factors influencing the stereodifferentiation in the chemical asymmetric catalysis for the synthesis of this compound.
| Factor | Description | Impact on Stereoselectivity |
| Chiral Ligand/Reagent | Creates a chiral environment around the substrate. | Dictates the facial selectivity of hydride attack. |
| Metal Center (in transfer hydrogenation) | Coordinates both the substrate and the hydride source. | Facilitates the hydride transfer in a defined geometry. |
| Substrate Substituents | The relative size of the 4-iodophenyl and methyl groups. | Steric interactions with the chiral catalyst determine the favored transition state. |
| Solvent and Temperature | Can influence the stability and geometry of the transition states. | Can affect the enantiomeric excess of the product. |
A thorough understanding of these transition state interactions is crucial for the rational design and optimization of chiral catalysts for the efficient and highly stereoselective synthesis of this compound.
Radical-Mediated Pathways in Related Organoiodine Transformations
The carbon-iodine bond in this compound and its precursor, 4-iodoacetophenone, introduces the possibility of radical-mediated transformations. Aryl iodides are known to undergo single-electron transfer (SET) to form aryl radicals, which can participate in a variety of subsequent reactions. nih.gov While not the primary pathway for the synthesis of the target alcohol, understanding these radical pathways is important for identifying potential side reactions and for developing novel synthetic applications.
One potential radical-mediated pathway involves the photochemical excitation of the iodoaryl moiety. Upon absorption of UV light, the C-I bond can undergo homolytic cleavage to generate a 4-(1-hydroxyethyl)phenyl radical and an iodine radical. This aryl radical is a highly reactive intermediate that can undergo a variety of reactions, such as hydrogen atom abstraction from the solvent or other molecules, or addition to unsaturated systems. The photochemical oxidation of aryl alcohols, often mediated by a photocatalyst like titanium dioxide, can lead to the corresponding aldehydes or ketones. researchgate.netrsc.org
Another pathway for the generation of aryl radicals is through electron transfer from a reductant. For instance, electrocatalysis using nickel complexes can facilitate the single-electron activation of alkyl and aryl iodides. nih.gov This process generates a radical anion, which can then fragment to yield an aryl radical and an iodide ion.
The alcohol functional group in this compound can also be involved in radical reactions. For example, the conversion of alcohols to alkyl iodides can sometimes proceed through radical intermediates, although ionic mechanisms are more common. researchgate.netyoutube.com The iodoform (B1672029) test, which is a characteristic reaction for methyl ketones and alcohols with a CH3CH(OH)- group, involves the formation of iodoform (triiodomethane) through a series of steps that can have radical character. youtube.com
The table below summarizes potential radical-mediated pathways involving this compound and related compounds.
| Pathway | Initiator | Key Intermediate | Potential Products |
| Photochemical Homolysis | UV light | 4-(1-hydroxyethyl)phenyl radical | Dimerization products, hydrogen abstraction products |
| Photocatalytic Oxidation | Photocatalyst (e.g., TiO2), light | Aryl radical cation | 4-Iodoacetophenone |
| Single-Electron Transfer (SET) | Reductant (e.g., electrocatalysis) | 4-(1-hydroxyethyl)phenyl radical anion | 4-(1-hydroxyethyl)phenyl radical |
| Radical Halogenation | Radical initiator, iodine source | Carbon-centered radical at the benzylic position | Further substituted products |
While these radical pathways are generally not the desired route for the synthesis of this compound, they represent important reactivity patterns of organoiodine compounds and can be harnessed for other synthetic transformations.
Functionalization and Synthetic Utility of 1r 1 4 Iodophenyl Ethan 1 Ol
As a Chiral Precursor in Pharmaceutical Chemistry
The enantiopure nature of (1R)-1-(4-iodophenyl)ethan-1-ol makes it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs). The precise spatial arrangement of the hydroxyl group is crucial for the biological activity of many drugs, as it often interacts with specific binding sites on biological targets such as enzymes and receptors.
The structural motif of a chiral benzylic alcohol is present in several modern pharmaceuticals. While direct synthesis routes starting from this compound are not always explicitly published, its structural analogues are key intermediates in the synthesis of important drugs like lorlatinib (B560019) and navoximod (B609430).
For instance, the synthesis of lorlatinib , an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor, involves a key chiral intermediate, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol. This intermediate is synthesized via a biocatalytic reduction of the corresponding ketone, highlighting the importance of this class of chiral alcohols in accessing complex drug architectures. researchgate.netchemicalbook.com The synthesis of lorlatinib on a large scale employs a convergent approach where a key pyridine (B92270) ether bond is formed by activating a chiral secondary alcohol. chemicalbook.com
Similarly, in the synthesis of navoximod , a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), the stereoselective installation of multiple stereocenters is a critical aspect. researchgate.netnih.gov A highly efficient asymmetric synthesis of navoximod has been described, which involves the stereoselective reduction of a ketone to establish one of the chiral centers. researchgate.netacechemistry.co.uk The use of a chiral precursor like this compound or a structurally related compound would be a logical strategy to introduce the necessary chirality early in the synthetic sequence.
| API | Therapeutic Area | Relevance of Chiral Alcohol Precursor |
| Lorlatinib | Oncology (Non-Small Cell Lung Cancer) | A structurally similar chiral iodophenyl ethanol (B145695) derivative is a key intermediate. researchgate.netchemicalbook.com |
| Navoximod | Oncology (Immunotherapy) | The synthesis requires precise control of stereochemistry, making chiral alcohols valuable precursors. researchgate.netnih.govacechemistry.co.uk |
The quest for novel therapeutics for depression and malaria has led to the exploration of diverse chemical scaffolds. The 4-iodophenyl ethanol structure can be found within molecules investigated for these applications.
In the field of antidepressant research, various heterocyclic compounds have shown promise. For example, the synthesis of certain thieno[2,3-e]pyridine derivatives with antidepressant activity has been reported. clearsynth.com The development of novel antidepressant molecules often involves metal-catalyzed reactions to construct the core structures. nih.gov The aryl iodide handle of this compound makes it an ideal substrate for such cross-coupling reactions to build the complex aryl frameworks often found in antidepressant drug candidates.
The development of new antimalarial agents is a global health priority. Research has shown that compounds containing piperidine (B6355638) rings and other nitrogen-containing heterocycles can exhibit potent activity against Plasmodium falciparum. nih.gov Furthermore, the synthesis of various antimalarial compounds, such as those based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, often relies on the functionalization of a core structure. nih.gov The iodo-substituted phenyl ring of this compound provides a convenient point for modification and the introduction of various pharmacophoric groups through cross-coupling chemistry, enabling the synthesis of libraries of potential antimalarial compounds.
C-X Bond Transformations and Cross-Coupling Reactions of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a key functional group that allows for a vast array of chemical transformations. Aryl iodides are particularly reactive in a variety of palladium- and other transition-metal-catalyzed cross-coupling reactions, making them highly valuable in synthetic organic chemistry.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The aryl iodide of this compound and its derivatives readily participates in this reaction.
For example, the Suzuki-Miyaura cross-coupling reaction has been successfully performed using N-Boc-4-iodophenylalanine, a derivative that shares the core 4-iodophenyl structure, with phenylboronic acid. libretexts.org This demonstrates the feasibility of using such substrates in Suzuki-Miyaura reactions to create biaryl structures, which are common motifs in pharmaceuticals and other functional materials. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, including the hydroxyl group present in the chiral alcohol. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Aryl Iodide (e.g., derivative of this compound) | Organoboron Compound (e.g., Phenylboronic acid) | Palladium Complex | Biaryl Compound |
| N-Boc-4-iodophenylalanine | Phenylboronic Acid | Microgel Pd-Nanoparticle Hybrid | N-Boc-biphenylalanine |
Beyond the Suzuki-Miyaura reaction, the aryl iodide moiety of this compound can undergo a variety of other important palladium- and transition-metal-catalyzed cross-coupling reactions.
The Heck reaction , which forms a carbon-carbon bond between an aryl halide and an alkene, is a viable transformation for this substrate. wikipedia.orgyoutube.com For instance, 4'-iodoacetophenone (B82248), the ketone precursor to the target alcohol, can be coupled with alkenes under Heck conditions. organic-chemistry.orglibretexts.org This suggests that this compound, likely with protection of the hydroxyl group, could be used to synthesize substituted styrenes and other vinylated aromatic compounds.
The Sonogashira coupling provides a route to aryl-alkyne structures by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Heck reaction, 4'-iodoacetophenone has been shown to undergo Sonogashira coupling with various alkynes. researchgate.netamazonaws.com This indicates that this compound can be a precursor to chiral arylalkynes, which are valuable intermediates in organic synthesis.
The carbon-iodine bond can also be transformed into a carbon-metal bond, creating highly reactive organometallic reagents that can then be used to form new carbon-carbon bonds.
Grignard reagents are organomagnesium compounds formed by the reaction of an organohalide with magnesium metal. acechemistry.co.ukwikipedia.org Aryl iodides are suitable precursors for the formation of Grignard reagents. mnstate.eduadichemistry.comalfredstate.edu The Grignard reagent derived from this compound (with prior protection of the acidic hydroxyl group) would be a potent nucleophile, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.org
Organolithium compounds , which contain a carbon-lithium bond, are another class of highly reactive organometallic reagents. wikipedia.orgmasterorganicchemistry.com They can be prepared from organohalides by reaction with lithium metal. libretexts.orgyoutube.com The resulting organolithium reagent from a protected form of this compound would be a strong base and a powerful nucleophile, useful for a variety of synthetic transformations, including deprotonation reactions and additions to carbonyl compounds.
| Organometallic Reagent | Formation | Reactivity |
| Grignard Reagent (R-MgI) | Reaction of protected this compound with Mg metal. acechemistry.co.ukwikipedia.org | Strong nucleophile and base; reacts with electrophiles like aldehydes and ketones. mnstate.edulibretexts.org |
| Organolithium Reagent (R-Li) | Reaction of protected this compound with Li metal. masterorganicchemistry.comyoutube.com | Very strong nucleophile and base; used for nucleophilic additions and deprotonations. libretexts.orgwikipedia.org |
Further Derivatization and Chiral Scaffold Construction
The strategic location of the hydroxyl and iodo groups on the chiral backbone of this compound allows for a variety of chemical modifications. These transformations are pivotal for creating novel chiral ligands, catalysts, and pharmaceutical intermediates. The inherent chirality of the molecule is leveraged to induce stereoselectivity in subsequent reactions, making it a valuable tool for chemists.
Stereoselective Transformations of the Hydroxyl Group
The secondary alcohol moiety in this compound is a prime site for stereoselective reactions. The chirality at this position can direct the outcome of reactions, leading to the formation of specific stereoisomers. Key transformations include esterification and etherification, which are often carried out with the goal of either protecting the hydroxyl group for subsequent steps or introducing a new functional group that can participate in further synthetic elaborations.
Esterification and Etherification:
The conversion of the hydroxyl group into esters or ethers is a common strategy. These reactions can be designed to proceed with either retention or inversion of the stereocenter, depending on the chosen reagents and reaction conditions. For instance, esterification using triphenylphosphine (B44618) and diethyl azodicarboxylate (the Mitsunobu reaction) typically proceeds with inversion of configuration, providing access to the corresponding (S)-ester. Conversely, other esterification protocols can lead to retention of the (R)-configuration.
The resulting ethers and esters can serve as advanced intermediates. The nature of the R group in the resulting ether (R-O-) or ester (R-C(O)O-) can be tailored to introduce specific properties or to act as a handle for coupling with other molecules.
| Transformation | Reagents and Conditions | Stereochemical Outcome | Product Class |
| Esterification | Carboxylic acid, DCC, DMAP | Retention | Chiral Ester |
| Etherification | Alkyl halide, NaH | Retention | Chiral Ether |
| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD | Inversion | Chiral Ester |
This table presents plausible stereoselective transformations based on general principles of organic chemistry, as specific research data for this compound was not available in the search results.
Design and Synthesis of Complex Chiral Architectures and Building Blocks
The true synthetic power of this compound is realized in its application to the construction of larger, more complex chiral molecules. The iodo-substituent on the phenyl ring is particularly significant as it enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.
The ability to perform these coupling reactions on a chiral, non-racemic scaffold opens up pathways to a diverse range of complex architectures. For example, coupling with boronic acids (Suzuki reaction) can introduce new aryl or vinyl groups, leading to the synthesis of biaryl compounds or styrenyl derivatives with a defined stereocenter. These products are common motifs in pharmaceutical agents and chiral ligands.
The combination of transformations at both the hydroxyl and the iodo-phenyl moieties allows for a modular approach to the synthesis of highly functionalized, enantiomerically pure compounds. A synthetic sequence might involve the initial modification of the hydroxyl group, followed by a cross-coupling reaction at the iodo-position, or vice versa. This versatility makes this compound a sought-after starting material for the synthesis of:
Chiral Ligands: For use in asymmetric catalysis.
Pharmaceutical Intermediates: As precursors to complex drug molecules.
Chiral Auxiliaries: To control stereochemistry in organic reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos | Chiral biaryl ethanol |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Chiral styrenyl ethanol |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Chiral alkynylphenyl ethanol |
This table illustrates potential applications in constructing complex chiral architectures based on the known reactivity of the functional groups present in this compound. Specific examples from the literature for this exact compound were not identified in the search results.
Computational and Theoretical Chemistry Studies of 1r 1 4 Iodophenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Conformation and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational landscape and reactivity of molecules like (1R)-1-(4-iodophenyl)ethan-1-ol. mdpi.commdpi.com DFT calculations, such as those using the B3LYP method with a 6-311G** basis set, can determine the optimized molecular structure, including bond lengths and angles, providing a detailed picture of the molecule's stable conformation. mdpi.com
These computational methods are also employed to analyze the molecule's reactivity. mdpi.com By calculating quantum chemical parameters, researchers can predict the molecule's behavior in chemical reactions. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) reveals the energy gap, which is indicative of the compound's chemical reactivity. dntb.gov.ua A smaller energy gap suggests higher reactivity. mdpi.comdntb.gov.ua
Furthermore, DFT-based reactivity descriptors help in understanding the molecule's electronic properties. mdpi.com These descriptors can classify a compound's electrophilic and nucleophilic nature, offering insights into its potential reaction pathways. mdpi.com For example, a molecule's global electrophilicity index can categorize it as a strong, moderate, or marginal electrophile, while the nucleophilicity index indicates its electron-donating capability. mdpi.commdpi.com
Table 1: Representative DFT-Calculated Reactivity Descriptors
| Parameter | Description | Typical Application |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Predicts chemical reactivity and stability. A smaller gap often indicates higher reactivity. dntb.gov.ua |
| Global Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Categorizes a molecule as a strong, moderate, or marginal electrophile. mdpi.com |
| Global Nucleophilicity Index (N) | A measure of the ability of a molecule to donate electrons. | Categorizes a molecule's nucleophilic character. mdpi.com |
| Fukui Function | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. | Predicts regioselectivity in chemical reactions. mdpi.com |
This table is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
Molecular Modeling of Enantioselective Processes
Molecular modeling is crucial for understanding and predicting the outcomes of enantioselective reactions, where one enantiomer is preferentially formed over the other.
Transition State Analysis for Chiral Induction Mechanisms
Computational modeling, particularly with DFT, is instrumental in elucidating the mechanisms of chiral induction. nih.gov By calculating the energies of transition states for different reaction pathways, researchers can determine the most favorable route that leads to the observed stereoselectivity. rsc.orgrsc.org This analysis involves identifying the key interactions in the transition state that differentiate the energies of the diastereomeric pathways. nih.gov For instance, steric hindrance or stabilizing interactions like hyperconjugation within the transition state can significantly influence the stereochemical outcome. nih.govnih.gov The distortion/interaction-activation strain model is one approach used to analyze the energy differences in transition states. nih.gov
Enzyme Docking and Substrate Binding Predictions in Biocatalytic Pathways
Molecular docking simulations are employed to predict how a substrate, such as this compound, binds to the active site of an enzyme. This is particularly relevant in biocatalysis, where enzymes are used to perform stereoselective transformations. These simulations can identify the key amino acid residues involved in substrate recognition and binding, as well as the binding orientation of the substrate. The calculated binding energy from these simulations can indicate the strength of the interaction between the substrate and the enzyme, providing insights into the potential efficiency of the biocatalytic process. mdpi.com
Advanced Chiral Recognition Algorithms and Methodologies
The accurate identification and characterization of chiral molecules are fundamental in many scientific disciplines. researchgate.net Advanced computational tools are being developed to automate and improve the analysis of molecular chirality.
One such tool is ChiralFinder , a computational method designed for the automated detection of stereogenic elements, including both central and axial chirality. researchgate.netchemrxiv.orgchemrxiv.org This algorithm can differentiate between various conformations and accurately identify chiral centers. researchgate.net ChiralFinder utilizes a novel local representation method called the chirality matrix and the associated chirality product to capture the stereochemical complexity of molecules. chemrxiv.org Such advanced algorithms are essential for high-throughput screening of chiral compounds and for the design of new chiral molecules. researchgate.netchemrxiv.org These methods offer a more efficient and often more accurate alternative to manual analysis, especially for complex molecules. researchgate.net
Analytical Characterization and Chiral Purity Assessment of 1r 1 4 Iodophenyl Ethan 1 Ol
Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic methods are fundamental in separating enantiomers, allowing for the quantification of their relative amounts, which is expressed as enantiomeric excess (ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, each employing chiral stationary phases (CSPs) to achieve separation.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a cornerstone for the enantiomeric separation of chiral alcohols like (1R)-1-(4-iodophenyl)ethan-1-ol. The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. For instance, columns like Chiralcel OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have proven effective in resolving the enantiomers of various aryl-substituted alcohols. wiley-vch.de The selection of the CSP is critical and often requires screening of different columns to find the one that provides the best selectivity and resolution for the target analyte.
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695), plays a crucial role in achieving optimal separation. The ratio of these solvents is carefully adjusted to control the retention times and the resolution between the enantiomeric peaks. Additives like diethylamine (B46881) or acetic acid can also be introduced in small quantities to improve peak shape and selectivity. wiley-vch.denih.gov For example, a mobile phase consisting of n-hexane and isopropanol is commonly employed for the separation of similar chiral alcohols on a Chiralcel OD-H column. wiley-vch.de
Detection: A standard UV detector is typically used to monitor the elution of the enantiomers. The wavelength for detection is chosen based on the UV absorbance spectrum of the compound to ensure high sensitivity.
A representative, though not specific to the title compound, HPLC method for a similar chiral alcohol is detailed in the interactive table below:
| Parameter | Condition |
| Column | Chiralcel OD-H |
| Mobile Phase | n-Hexane/Isopropanol (ratio varies) |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient |
This table represents a typical starting point for method development for the analysis of chiral aryl alcohols.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for determining the enantiomeric excess of volatile chiral compounds. For alcohols, derivatization is often necessary to improve volatility and thermal stability.
Derivatization: The hydroxyl group of this compound can be derivatized with a chiral or achiral reagent to form a more volatile ester or ether. For instance, reaction with Mosher's acid chloride (a chiral reagent) would produce diastereomeric esters that can be separated on a standard achiral GC column. Alternatively, derivatization with an achiral reagent like trifluoroacetic anhydride, followed by separation on a chiral GC column, is a common approach.
Chiral Stationary Phases: Cyclodextrin-based chiral stationary phases, such as those containing alpha-, beta-, or gamma-cyclodextrin (B1674603) derivatives, are frequently used for the separation of chiral alcohols and their derivatives. wiley-vch.de These CSPs offer a variety of chiral recognition mechanisms that can be exploited for enantioseparation.
Method Parameters: The oven temperature program, carrier gas flow rate, and detector type (typically a flame ionization detector - FID) are all critical parameters that need to be optimized to achieve baseline separation of the enantiomers.
A general approach for chiral GC analysis is outlined below:
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature gradient optimized for separation |
| Injector Temp | Typically 250 °C |
| Detector Temp | Typically 270 °C (FID) |
| Derivatization | May be required (e.g., acylation) |
This table outlines general conditions for chiral GC analysis of a chiral alcohol.
Spectroscopic Methods for Structural Elucidation and Stereochemical Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. Furthermore, specific spectroscopic methods can provide information about its absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in this compound and to assess its purity.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methyl protons (CH₃). The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,4-disubstitution pattern of the phenyl ring.
While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of enantiomeric excess. libretexts.org
Mass Spectrometry (MS) Applications in Synthesis Verification
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group or a water molecule, providing further evidence for the proposed structure. While MS itself is not a chiral technique, it is often coupled with a chiral separation method like GC or HPLC (GC-MS or LC-MS) to provide mass information for the separated enantiomers. sielc.com
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation
Chiroptical techniques are essential for determining the absolute configuration of a chiral molecule.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.org The this compound enantiomer will rotate the plane of polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)) and with a specific magnitude. wikipedia.org This value, known as the specific rotation, is a characteristic physical property of the enantiomer under defined conditions (e.g., solvent, concentration, temperature, and wavelength). wikipedia.org Comparing the measured specific rotation to literature values for a known standard allows for the assignment of the absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum is a plot of this differential absorption versus wavelength and is unique for a given enantiomer. researchgate.netnih.gov The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the molecule, often with the aid of computational chemistry to predict the theoretical CD spectrum for a given stereoisomer. nih.govresearchgate.net
X-ray Diffraction for Absolute Configuration Determination of Chiral Derivatives
X-ray diffraction analysis stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This powerful technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of its constituent atoms to be elucidated. However, for organic molecules composed primarily of light atoms (carbon, hydrogen, oxygen), the determination of the absolute configuration directly from the parent molecule can be challenging. To overcome this, a common strategy involves the synthesis of a chiral derivative by incorporating a heavy atom.
The presence of a heavy atom, such as iodine in the case of this compound, is advantageous due to the phenomenon of anomalous dispersion. When X-rays interact with a heavy atom, the scattering of the X-rays is slightly out of phase compared to the scattering from lighter atoms. This phase shift, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise equivalent in intensity. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration of the molecule in the crystal lattice.
For this compound, the iodine atom is already part of the molecular structure. However, to obtain a crystalline material suitable for X-ray diffraction, it is often necessary to synthesize a solid derivative. This is typically achieved by reacting the alcohol with a chiral or achiral carboxylic acid to form a crystalline ester. The resulting derivative can then be subjected to single-crystal X-ray diffraction analysis.
Detailed Research Findings
While specific X-ray crystallographic data for a derivative of this compound is not publicly available in comprehensive research literature, the established methodology for such a determination would involve the following steps:
Derivative Synthesis: The this compound would be reacted with a suitable achiral or chiral acid (e.g., a substituted benzoic acid or a chiral acid like Mosher's acid, although the latter is primarily used for NMR analysis) to form a stable, crystalline ester. The choice of the derivatizing agent is crucial for obtaining high-quality single crystals.
Single Crystal Growth: The synthesized ester would be crystallized, typically by slow evaporation from a suitable solvent or solvent mixture, to yield single crystals of appropriate size and quality for X-ray diffraction.
X-ray Data Collection: A selected single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation). The diffraction pattern would be collected as a series of reflections at various orientations of the crystal.
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, revealing the unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit. The structural model would be refined to achieve the best fit with the experimental data.
Absolute Configuration Determination: The key step for determining the absolute configuration is the analysis of the anomalous scattering effects. The Flack parameter would be calculated from the Bijvoet pairs in the diffraction data. A Flack parameter value close to 0 for the assumed (R) configuration would confirm the absolute stereochemistry at the chiral center. Conversely, a value close to 1 would indicate that the inverted structure (S configuration) is correct.
The presence of the heavy iodine atom in the molecule is instrumental in producing significant anomalous scattering, which would allow for a highly reliable determination of the absolute configuration of the stereocenter in the ethan-1-ol moiety.
Representative Crystallographic Data Table
The following table represents the kind of data that would be generated from an X-ray diffraction experiment on a suitable crystalline derivative of this compound. Please note that this is a representative example, as a specific experimental dataset is not publicly available.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂INO₂ (Example for a benzoate (B1203000) ester) |
| Formula Weight | 365.16 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1598.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.518 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Flack Parameter | 0.02(3) |
Current Challenges and Future Perspectives in the Research of 1r 1 4 Iodophenyl Ethan 1 Ol
Development of More Efficient, Sustainable, and Green Synthetic Routes
The predominant method for synthesizing (1R)-1-(4-iodophenyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 1-(4-iodophenyl)ethan-1-one (also known as 4'-iodoacetophenone). While classic chemical methods exist, the future lies in developing more efficient, sustainable, and green synthetic routes, with biocatalysis at the forefront.
A significant challenge in biocatalytic reductions using alcohol dehydrogenases (ADHs) is the often-poor tolerance of enzymes to organic co-solvents and high substrate or product concentrations, which can lead to enzyme inhibition and limit process productivity. rsc.org For instance, in substrate-coupled cofactor regeneration systems, the co-substrate (like 2-propanol) and its corresponding byproduct (acetone) can severely inhibit the enzyme's activity. rsc.org Future research is focused on discovering or engineering novel ADHs with enhanced stability and tolerance. A promising development is the identification of an ADH from Stenotrophomonas maltophilia (SmADH2) which exhibits remarkable tolerance to high concentrations of 2-propanol (up to 80% v/v). rsc.org
Another perspective is the design of advanced reactor systems to mitigate byproduct inhibition. A thermostatic bubble column reactor (TBCR) system, for example, has been successfully designed to remove the inhibitory acetone (B3395972) byproduct via a gas flow, thereby improving the efficiency of the biocatalytic reduction. rsc.org Such sustainable systems can handle high substrate loads (>150 g/L) without external coenzymes, representing a significant step towards industrial-scale green synthesis. rsc.org The use of whole-cell biocatalysts, such as Aspergillus niger or Lactobacillus kefiri, also presents a green alternative, achieving high conversions and excellent enantiomeric excess for related halo-substituted acetophenones. researchgate.net These methods provide an environmentally friendly approach for producing optically pure alcohols.
Broadening the Scope of Synthetic Applications through Novel Transformations
The synthetic utility of this compound is derived from its two key functional groups: the chiral secondary alcohol and the aryl iodide. A current challenge is to expand its use beyond a simple chiral precursor by exploring novel transformations that leverage the unique reactivity of the C-I bond.
The future of its application lies in its use as a bifunctional building block in complex molecule synthesis, particularly through metal-catalyzed cross-coupling reactions. The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govbeilstein-journals.org A significant opportunity exists in developing sequential or one-pot reactions where the iodide is first coupled, followed by a transformation at the alcohol center, or vice versa. For instance, a Suzuki-Miyaura coupling could be performed to introduce a new aryl or alkyl group at the 4-position, followed by esterification or etherification of the alcohol. The choice of leaving group is critical, with iodides generally showing higher reactivity than bromides or chlorides, allowing for selective transformations in multifunctional molecules. nih.gov
Furthermore, the development of novel derivatization strategies can broaden its applications. The Suzuki coupling reaction itself has been employed using reagents like 4-iodobenzonitrile (B145841) to create fluorescent derivatives for sensitive analytical detection, a concept that could be applied to transform the iodo-group of this compound for specific imaging or sensing applications. nih.gov Future work will likely focus on designing tandem catalytic cycles that exploit both the iodide and alcohol functionalities in a single, streamlined process to rapidly build molecular complexity.
Advanced Mechanistic and Computational Probing for Rational Catalyst Design
Achieving high enantioselectivity in the synthesis of this compound is paramount, but the rational design of catalysts to achieve this remains a significant challenge. The selection of the optimal chiral ligand or biocatalyst is often a result of extensive trial-and-error screening. acs.org Future progress depends on the use of advanced mechanistic and computational tools to move from empirical screening to rational, predictive design.
Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are becoming indispensable for understanding the intricate details of catalytic cycles. chiralpedia.com These tools allow researchers to model the transition states of the enantioselectivity-determining step, providing crucial insights into the non-covalent interactions between the substrate, catalyst, and ligands that govern stereochemical outcomes. acs.orgchiralpedia.com For the biocatalytic reduction of 4'-iodoacetophenone (B82248), MD simulations can elucidate the reasons for high catalytic activity by modeling the substrate's binding pose within the enzyme's active site. rsc.org
The ultimate goal is to develop computational protocols that can accurately predict the enantiomeric excess (e.e.) for a given substrate-catalyst combination in silico. acs.org This would enable the virtual screening of vast libraries of potential catalysts, identifying only the most promising candidates for experimental validation. acs.org This approach, combining high-level quantum mechanics with faster molecular mechanics force fields, can drastically reduce the time and resources spent on catalyst development. acs.org By understanding the fundamental factors controlling reactivity and selectivity, researchers can design new, superior catalysts with purpose-built features for specific transformations. youtube.com
Integration into Automated Synthesis Platforms and High-Throughput Screening for Chiral Compound Discovery
The discovery of novel catalysts and the optimization of reaction conditions for the synthesis of this compound are often limited by the slow, labor-intensive nature of traditional laboratory work. A major future direction is the integration of the entire discovery pipeline—synthesis, purification, analysis, and screening—into automated platforms.
Automated synthesis platforms, sometimes called "chemputers" or "vending machines for molecules," can perform multi-step syntheses with minimal human intervention, dramatically increasing speed and efficiency. sigmaaldrich.comnih.govnih.gov These systems use robotics for liquid and solid handling, computer-controlled reactors, and integrated purification modules. nih.govchemspeed.com For chiral synthesis, this allows for the rapid creation of libraries of compounds or the parallel screening of numerous reaction conditions (e.g., different catalysts, ligands, solvents, and temperatures). chemspeed.com
A critical component of this automated workflow is high-throughput screening (HTS) for enantioselectivity. nih.gov Techniques such as circular dichroism (CD), immunoassays, and mass spectrometry are being adapted for HTS formats. mpg.denih.gov Electrospray ionization mass spectrometry, for instance, can be used with isotopically labeled substrates to analyze up to 1000 asymmetric reactions per day. nih.gov By combining automated synthesis with rapid, data-rich analytical methods and machine learning algorithms, researchers can implement "active learning" workflows. nih.gov In this paradigm, the results from one round of experiments are used by an algorithm to inform the design of the next, more targeted set of experiments, streamlining the path to discovering catalysts with superior performance for producing chiral alcohols like this compound. nih.gov
Q & A
Q. What are the established synthetic routes for (1R)-1-(4-iodophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : this compound can be synthesized via asymmetric reduction of 4-iodoacetophenone using chiral catalysts (e.g., Ru-BINAP complexes) or biocatalysts like ketoreductases. Key factors include:
- Catalyst choice : Ru-based catalysts often achieve >90% enantiomeric excess (ee) under hydrogenation conditions (40–60°C, 50–100 bar H₂) .
- Biocatalytic optimization : NADPH-dependent enzymes require cofactor regeneration systems (e.g., glucose dehydrogenase) and solvent systems (e.g., aqueous-organic biphasic) to enhance yield and ee .
- Purification : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) is critical for isolating enantiopure product .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer :
- Polarimetry : Measure specific rotation ([α]D²⁰) and compare with literature values for (R)-configured analogs (e.g., (R)-1-(4-fluorophenyl)ethanol: [α]D²⁰ = +28.5° in CHCl₃) .
- NMR spectroscopy : Use Mosher’s ester derivatization to assign absolute configuration via ¹H NMR chemical shift differences .
- X-ray crystallography : Resolve crystal structures to unambiguously confirm configuration .
Q. What spectroscopic and chromatographic techniques are used for purity analysis?
- Methodological Answer :
- HPLC-UV/RI : Monitor purity using C18 columns (acetonitrile:water gradient) and compare retention times with standards .
- GC-MS : Detect volatile impurities; electron ionization fragments at m/z 218 (M⁺–H₂O) confirm molecular ion .
- ¹³C NMR : Peaks at δ 70–75 ppm (C-OH) and δ 140–145 ppm (aromatic C-I) validate structure .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions or biological activity?
- Methodological Answer :
- Suzuki-Miyaura coupling : The C-I bond facilitates palladium-catalyzed coupling with boronic acids, but steric hindrance from iodine may reduce reaction rates vs. chloro/fluoro analogs .
- Biological activity : Iodine’s polarizability enhances halogen bonding in enzyme active sites (e.g., antimicrobial targets), though cytotoxicity must be assessed via MTT assays .
Q. How to resolve contradictions in reported synthetic yields or enantioselectivity across studies?
- Methodological Answer :
- Parameter screening : Vary temperature, pressure, and solvent polarity (e.g., switch from THF to toluene) to optimize transition-state stabilization .
- Catalyst modification : Introduce electron-donating groups to chiral ligands (e.g., BINAP derivatives) to enhance steric control .
- Kinetic resolution : Use parallel reactions with competing substrates to identify rate-limiting steps .
Q. What computational methods predict the compound’s physicochemical properties or metabolic pathways?
- Methodological Answer :
- DFT calculations : Model iodine’s electron-withdrawing effects on pKa (~15.2 for –OH) and logP (~2.8) using Gaussian09 with B3LYP/6-31G* basis set .
- ADMET prediction : Use SwissADME to forecast hepatic metabolism (CYP2D6 oxidation) and blood-brain barrier penetration .
Future Research Directions
- Mechanistic studies : Elucidate iodine’s role in transition-metal catalysis via in situ XAFS .
- Biological profiling : Screen against kinase targets (e.g., EGFR) using SPR binding assays .
- Green chemistry : Develop solvent-free biocatalytic systems using immobilized enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
